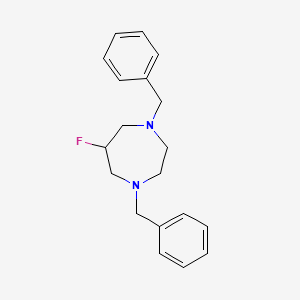
1,4-Dibenzyl-6-fluoro-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzyl-6-fluoro-1,4-diazepane is a seven-membered nitrogen heterocycle with significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound features a diazepane ring substituted with benzyl groups at positions 1 and 4, and a fluorine atom at position 6. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-6-fluoro-1,4-diazepane can be synthesized through various methods. One common approach involves the reductive amination of the corresponding aminoketone precursor. This method typically employs imine reductase-catalyzed intramolecular asymmetric reductive amination, which allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess .
Another synthetic route involves the phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles. This method demonstrates high efficiency and yields, making it suitable for the preparation of functionalized 1,4-diazepane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as imine reductases, can enhance the efficiency and selectivity of the synthesis, making it more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibenzyl-6-fluoro-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reductive amination is a key reaction for the synthesis of 1,4-diazepane derivatives.
Substitution: The fluorine atom at position 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, potassium cyanide, or organolithium compounds.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dibenzyl-6-fluoro-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound’s unique structure and properties make it a potential candidate for drug development, particularly in the treatment of neurological disorders and other diseases.
Industry: It is utilized in the production of fine chemicals and as a building block for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 1,4-dibenzyl-6-fluoro-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. The presence of the fluorine atom at position 6 can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibenzyl-1,4-diazepan-6-ol: This compound features a hydroxyl group at position 6 instead of a fluorine atom, resulting in different chemical and biological properties.
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane:
Uniqueness
1,4-Dibenzyl-6-fluoro-1,4-diazepane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C19H23FN2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,4-dibenzyl-6-fluoro-1,4-diazepane |
InChI |
InChI=1S/C19H23FN2/c20-19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clé InChI |
CXKBLBBIGCJJQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(CN1CC2=CC=CC=C2)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)
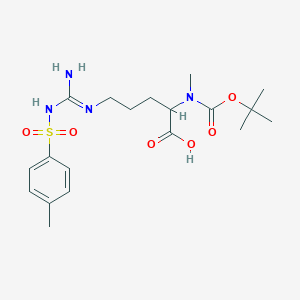


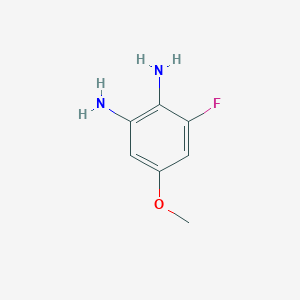
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

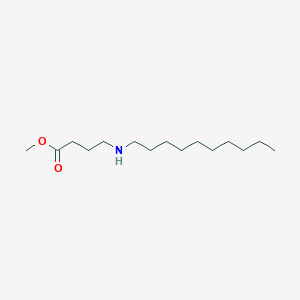

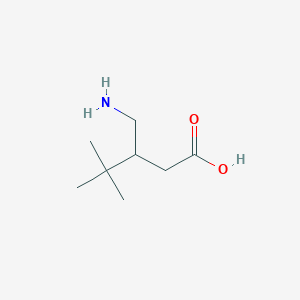

![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)

